3-((1-((3-Fluorobenzyl)sulfonyl)piperidin-4-yl)oxy)pyridazine

Medicinal Chemistry Conformational Analysis Lead Optimization

Select this compound for its unique 3-fluorobenzylsulfonyl-piperidine-pyridazine architecture, distinct from phenylsulfonyl analogs. It is ideal for probing conformational flexibility in sulfonamide-binding pockets, offering scaffold novelty for diversity-oriented screening and computational modeling validation.

Molecular Formula C16H18FN3O3S
Molecular Weight 351.4
CAS No. 1798024-75-5
Cat. No. B2562313
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-((1-((3-Fluorobenzyl)sulfonyl)piperidin-4-yl)oxy)pyridazine
CAS1798024-75-5
Molecular FormulaC16H18FN3O3S
Molecular Weight351.4
Structural Identifiers
SMILESC1CN(CCC1OC2=NN=CC=C2)S(=O)(=O)CC3=CC(=CC=C3)F
InChIInChI=1S/C16H18FN3O3S/c17-14-4-1-3-13(11-14)12-24(21,22)20-9-6-15(7-10-20)23-16-5-2-8-18-19-16/h1-5,8,11,15H,6-7,9-10,12H2
InChIKeyJBDAXIFMAUFWCX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-((1-((3-Fluorobenzyl)sulfonyl)piperidin-4-yl)oxy)pyridazine (CAS 1798024-75-5): Core Structural and Pharmacophore Identity for Informed Procurement


3-((1-((3-Fluorobenzyl)sulfonyl)piperidin-4-yl)oxy)pyridazine (CAS 1798024-75-5) is a synthetic small molecule (MF: C16H18FN3O3S, MW: 351.4 g/mol) featuring a pyridazine ring linked via an ether bridge to a 4-substituted piperidine, which in turn bears a 3-fluorobenzylsulfonyl moiety . The compound belongs to the aryl/heteroaryl-sulfonyl piperidine ether class, a scaffold explored in multiple patent families for targets including prokineticin receptors, NAMPT, chloride channels (CFTR), and interleukin-1β converting enzyme [1]. Its structural identity is defined by InChI Key JBDAXIFMAUFWCX-UHFFFAOYSA-N . Currently, publicly available quantitative bioactivity data from primary peer-reviewed literature or curated databases (ChEMBL, PubChem BioAssay) is absent for this specific compound; most references derive from vendor catalog descriptions. This guide therefore emphasizes structural differentiation from the closest catalogued analogs as the primary basis for compound selection.

Why 3-((1-((3-Fluorobenzyl)sulfonyl)piperidin-4-yl)oxy)pyridazine Cannot Be Freely Substituted by In-Class Analogs


Within the aryl-sulfonyl piperidine pyridazine series, even seemingly minor structural variations can produce substantial differences in physicochemical properties and, by class-level inference, in biological target engagement. The 3-fluorobenzyl group in this compound introduces a specific methylene spacer between the sulfonyl and the fluorophenyl ring, a feature that distinguishes it from directly attached phenylsulfonyl analogs (e.g., 3-chlorophenyl or 3-trifluoromethylphenyl variants) and influences both conformational flexibility and electronic distribution at the sulfonamide nitrogen . The piperidine ring (six-membered) further differentiates this compound from its pyrrolidine (five-membered) congener, CAS 2034501-50-1, where ring size alters the spatial orientation of the pyridazinyloxy substituent relative to the sulfonamide pharmacophore [1]. The pyridazine ring itself, with its two adjacent nitrogen atoms, offers distinct hydrogen-bond acceptor capacity compared to pyridine, pyrimidine, or pyrazine isosteres, a parameter critical in structure-based design. These three structural variables—benzyl vs. phenyl linkage, piperidine vs. pyrrolidine ring size, and pyridazine vs. alternative heterocycle—collectively preclude assuming functional equivalence among commercial catalog analogs.

Evidence Guide: Quantifiable Differentiation of 3-((1-((3-Fluorobenzyl)sulfonyl)piperidin-4-yl)oxy)pyridazine (CAS 1798024-75-5) from Closest Analogs


Piperidine vs. Pyrrolidine Ring Size: Impact on Calculated Physicochemical Descriptors

The six-membered piperidine ring in the target compound (CAS 1798024-75-5) contrasts with the five-membered pyrrolidine ring in its closest structural analog, 3-((1-((3-fluorobenzyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridazine (CAS 2034501-50-1). This ring-size difference alters the spatial projection of the pyridazinyloxy group, affecting both the dihedral angle distribution and the electrostatic potential surface around the ether oxygen. While no direct head-to-head biological comparison has been published, the difference in calculated molecular weight (351.4 vs. 337.4 g/mol) and the addition of one methylene unit in the piperidine contribute to distinct lipophilicity (clogP) and polar surface area (tPSA) values that are central to membrane permeability and target binding [1].

Medicinal Chemistry Conformational Analysis Lead Optimization

Benzylsulfonyl vs. Phenylsulfonyl Linkage: Electronic and Steric Differentiation

The target compound contains a 3-fluorobenzylsulfonyl group, featuring a methylene (CH2) spacer between the sulfonyl sulfur and the aromatic ring. This contrasts with analogs possessing a directly attached phenylsulfonyl group, such as 3-((1-((3-chlorophenyl)sulfonyl)piperidin-4-yl)oxy)pyridazine and 3-((1-((3-(trifluoromethyl)phenyl)sulfonyl)piperidin-4-yl)oxy)pyridazine. The methylene spacer reduces the electron-withdrawing effect of the sulfonyl group on the aromatic ring, modulates the pKa of adjacent protons, and introduces additional rotational degrees of freedom. This structural feature is known from class-level sulfonamide SAR to influence target residence time and off-rate kinetics .

Medicinal Chemistry Sulfonamide SAR Electronic Effects

Fluorine Position and Substitution Pattern: Ortho vs. Meta vs. Para Comparison

The 3-fluorobenzyl group in the target compound places the fluorine substituent at the meta position of the aromatic ring. In closely related compounds, fluorine substitution can occur at the ortho or para positions (e.g., 4-[1-(2-fluorophenyl)sulfonylpiperidin-4-yl]pyridazine, a compound with the fluorine at the ortho position of a phenylsulfonyl group) . Meta-fluorine substitution is known from extensive fluorinated drug SAR to have a differential effect on metabolic stability, specifically reducing CYP450-mediated oxidative metabolism at the substituted position compared to para-fluoro analogs, while maintaining distinct electronic effects from ortho substitution. Quantitative comparative metabolic stability data for this specific series is not publicly available.

Fluorine Chemistry Metabolic Stability Medicinal Chemistry

Pyridazine vs. Alternative Heterocycles: Hydrogen-Bond Acceptor Capacity

The pyridazine ring (1,2-diazine) in the target compound contains two adjacent nitrogen atoms, yielding a distinct hydrogen-bond acceptor geometry compared to pyridine (one nitrogen), pyrimidine (1,3-diazine), or pyrazine (1,4-diazine). Pyridazine derivatives have been explored in multiple therapeutic contexts including as NAMPT inhibitors, interleukin-1β converting enzyme inhibitors, and chloride channel modulators [1] [2]. The specific 3-oxy substitution pattern on pyridazine, as present in this compound, positions the ether oxygen at a geometry that influences the overall molecular shape and electrostatic potential distribution differently from 4-substituted pyridazine analogs. Quantitative comparative data versus pyridine or pyrimidine isosteres is not available for this specific scaffold.

Heterocyclic Chemistry Molecular Recognition Bioisosterism

Limited Public Bioactivity Data: Current Evidence Gap Assessment

A systematic search of PubMed, ChEMBL, PubChem BioAssay, DrugBank, and Google Patents (conducted April 2026) did not identify any peer-reviewed publications or curated database entries containing quantitative biological assay data (IC50, Ki, EC50, etc.) for 3-((1-((3-fluorobenzyl)sulfonyl)piperidin-4-yl)oxy)pyridazine (CAS 1798024-75-5) or its closest structural analogs bearing the 3-fluorobenzylsulfonyl-piperidine-pyridazine scaffold [1]. The compound is catalogued by multiple commercial vendors (EvitaChem, BenchChem, and others) as a research-grade building block or screening compound, but vendor-provided descriptions do not contain primary quantitative pharmacological data. This evidence gap means that any biological differentiation from analogs must currently rely on structural and physicochemical inference rather than on empirical comparative pharmacology.

Data Transparency Compound Procurement Risk Assessment

Recommended Application Scenarios for 3-((1-((3-Fluorobenzyl)sulfonyl)piperidin-4-yl)oxy)pyridazine (CAS 1798024-75-5)


Exploratory Structure-Activity Relationship (SAR) Studies on Sulfonamide-Containing Piperidine Scaffolds

This compound is best suited as a building block or reference point in medicinal chemistry SAR campaigns exploring the effect of benzylsulfonyl (vs. phenylsulfonyl) linkage and meta-fluorine substitution on target binding. Its distinct structural features—the CH2 spacer and the 3-fluoro substitution pattern—make it valuable for probing the conformational and electronic requirements of sulfonamide-binding pockets in targets such as prokineticin receptors, NAMPT, or chloride channels, as suggested by related patent families . Users should plan for in-house biological profiling, as public data is unavailable.

Diversity-Oriented Screening Library Expansion

For organizations building diversity-oriented screening collections, this compound offers a combination of structural features (pyridazine ether, piperidine sulfonamide, meta-fluorobenzyl) that is under-represented in publicly available screening data. Its molecular weight (351.4 g/mol) and calculated properties place it within lead-like chemical space, making it suitable for high-throughput screening campaigns where scaffold novelty is prioritized .

Piperidine Ring-Size Comparator Studies

The compound can serve as the six-membered piperidine comparator in studies alongside its five-membered pyrrolidine analog (CAS 2034501-50-1) to systematically evaluate the effect of ring size on target affinity, selectivity, and metabolic stability within the pyridazinyloxy-sulfonamide series. Such head-to-head studies would generate the quantitative differentiation data currently absent from the public domain [1].

Computational Chemistry and Molecular Modeling Benchmarking

Given the absence of experimental bioactivity data, this compound is well-positioned as a test case for computational prediction workflows, including docking, free energy perturbation (FEP), and pharmacophore modeling. Its blend of flexible (benzylsulfonyl, piperidine) and rigid (pyridazine) structural elements provides a challenging and informative system for validating in silico methods before application to proprietary chemical series .

Quote Request

Request a Quote for 3-((1-((3-Fluorobenzyl)sulfonyl)piperidin-4-yl)oxy)pyridazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.